![molecular formula C26H34N12O6 B159381 Methotrexate-alpha-arginine CAS No. 129921-89-7](/img/structure/B159381.png)
Methotrexate-alpha-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methotrexate-alpha-arginine is a novel form of methotrexate, which is an anti-cancer drug that has been used for several decades. Methotrexate-alpha-arginine is a modified form of methotrexate that has shown promising results in scientific research for cancer treatment.
Wirkmechanismus
The mechanism of action of Methotrexate-alpha-arginine is similar to that of methotrexate. Methotrexate-alpha-arginine inhibits the activity of dihydrofolate reductase, which is an enzyme that is essential for the synthesis of DNA. This inhibition of dihydrofolate reductase results in the inhibition of DNA synthesis, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
Methotrexate-alpha-arginine has been shown to have a higher solubility and stability compared to methotrexate. This modification of methotrexate has also resulted in a higher cytotoxic effect on cancer cells. In addition, Methotrexate-alpha-arginine has a higher anti-tumor effect in animal models compared to methotrexate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methotrexate-alpha-arginine in lab experiments include its higher solubility and stability, which makes it easier to use in experiments. In addition, Methotrexate-alpha-arginine has a higher cytotoxic effect on cancer cells, which makes it a better candidate for cancer treatment. The limitations of using Methotrexate-alpha-arginine in lab experiments include the lack of clinical trials and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
For Methotrexate-alpha-arginine include the need for clinical trials to determine its safety and efficacy in humans. In addition, further research is needed to determine the optimal dosage and treatment regimen for Methotrexate-alpha-arginine. Other future directions include the development of new modifications of methotrexate to enhance its efficacy and reduce its side effects.
Conclusion:
Methotrexate-alpha-arginine is a promising modification of methotrexate that has shown higher solubility, stability, cytotoxic effect on cancer cells, and anti-tumor effect in animal models. Methotrexate-alpha-arginine has the potential to be a better candidate for cancer treatment compared to methotrexate. However, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
Methotrexate-alpha-arginine is synthesized by modifying the structure of methotrexate. The synthesis method involves the reaction of methotrexate with arginine, which results in the formation of Methotrexate-alpha-arginine. This modification of methotrexate enhances its solubility and stability, which makes it more effective in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Methotrexate-alpha-arginine has shown promising results in scientific research for cancer treatment. In vitro studies have shown that Methotrexate-alpha-arginine has a higher cytotoxic effect on cancer cells compared to methotrexate. In vivo studies have also shown that Methotrexate-alpha-arginine has a higher anti-tumor effect in animal models compared to methotrexate.
Eigenschaften
CAS-Nummer |
129921-89-7 |
---|---|
Produktname |
Methotrexate-alpha-arginine |
Molekularformel |
C26H34N12O6 |
Molekulargewicht |
610.6 g/mol |
IUPAC-Name |
(4R)-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H34N12O6/c1-38(12-14-11-32-21-19(33-14)20(27)36-26(30)37-21)15-6-4-13(5-7-15)22(41)34-16(8-9-18(39)40)23(42)35-17(24(43)44)3-2-10-31-25(28)29/h4-7,11,16-17H,2-3,8-10,12H2,1H3,(H,34,41)(H,35,42)(H,39,40)(H,43,44)(H4,28,29,31)(H4,27,30,32,36,37)/t16-,17+/m1/s1 |
InChI-Schlüssel |
JXNOYJVKQNZUFW-SJORKVTESA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Andere CAS-Nummern |
129921-89-7 |
Sequenz |
XER |
Synonyme |
methotrexate-alpha-arginine methotrexate-alpha-arginine hydrochloride, (L-Arg, D-Gln)-isomer methotrexate-alpha-arginine hydrochloride, (L-Arg, L-Gln)-isomer methotrexate-alpha-arginine, (L-Arg, DL-Gln)-isomer methotrexate-alpha-arginine, (L-Arg, L-Gln)-isomer MTX-Arg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.